Ethyl 3-(3,4,5-trimethoxyphenyl)propionate

Vue d'ensemble

Description

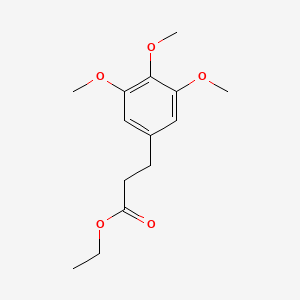

Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is an organic compound with the molecular formula C14H20O5 and a molecular weight of 268.31 g/mol . It is characterized by the presence of a trimethoxyphenyl group attached to a propionate ester. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 3-(3,4,5-trimethoxyphenyl)propionate can be synthesized through several methods. One common synthetic route involves the esterification of 3-(3,4,5-trimethoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically requires heating under reflux conditions to drive the esterification to completion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of esterification and purification apply. Large-scale production would involve optimizing reaction conditions to maximize yield and purity, followed by purification steps such as distillation or recrystallization.

Analyse Des Réactions Chimiques

Knoevenagel-Doebner Reaction

This reaction is employed to synthesize intermediates for further derivatization. For example, 3,4,5-trimethoxycinnamic acid (a precursor) is prepared via:

| Reactants | Catalyst | Solvent | Yield |

|---|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde + Malonic acid | Piperidine | Pyridine | 95% |

The reaction proceeds under mild conditions, forming α,β-unsaturated esters critical for subsequent modifications .

O-Acetylation

The hydroxyl group in derivatives like 2-hydroxyethyl-3-(3,4,5-trimethoxyphenyl)propionate undergoes acetylation:

| Reagent | Conditions | Product |

|---|---|---|

| Acetic anhydride | Room temperature, DMAP | Acetylated derivative |

This reaction enhances the compound’s stability and lipophilicity .

Electrophilic Aromatic Substitution

The trimethoxyphenyl group participates in halogenation and nitration, though specific conditions for Ethyl 3-(3,4,5-trimethoxyphenyl)propionate require further optimization.

Reaction Optimization and Challenges

-

Esterification Efficiency : DCC-mediated coupling achieves higher yields (65%) compared to conventional methods .

-

Side Reactions : Competing hydrolysis or decarboxylation may occur under acidic or basic conditions, necessitating pH control.

-

Purification : Column chromatography (hexane:ethyl acetate) is critical for isolating pure products .

Comparative Analysis of Reaction Pathways

| Pathway | Advantages | Limitations |

|---|---|---|

| DCC-mediated esterification | High yield, minimal side products | Costly reagents |

| Acid-catalyzed esterification | Low cost, simple setup | Lower yield, longer reaction time |

Key Research Findings

Applications De Recherche Scientifique

Chemistry

- Intermediate in Organic Synthesis : Ethyl 3-(3,4,5-trimethoxyphenyl)propionate serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desirable properties.

Biology

- Biological Activity : Preliminary studies suggest that this compound exhibits significant biological activities, including:

- Anti-inflammatory Effects : It has been identified as a potent inhibitor of tumor necrosis factor-alpha (TNF-α), which is crucial in inflammatory processes. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

- Antioxidant Properties : this compound has shown antioxidant activity, which may contribute to its therapeutic potential against oxidative stress-related diseases .

Medicine

- Potential Therapeutic Applications : The compound is being investigated for its role in developing new drugs targeting specific molecular pathways involved in cancer and inflammation. Its ability to modulate inflammatory responses indicates it could be beneficial in combination therapies with other anti-inflammatory agents .

Industry

- Specialty Chemicals : this compound is utilized in producing specialty chemicals and as a reagent in various industrial processes. Its unique properties make it suitable for applications requiring specific chemical characteristics .

Case Studies and Findings

Mécanisme D'action

Ethyl 3-(3,4,5-trimethoxyphenyl)propionate can be compared with other compounds containing the trimethoxyphenyl group:

Colchicine: An anti-gout agent that inhibits tubulin polymerization.

Podophyllotoxin: Used for the treatment of external genital warts.

Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors.

Uniqueness: this compound is unique due to its specific ester structure, which may confer distinct pharmacokinetic properties and biological activities compared to other trimethoxyphenyl-containing compounds.

Comparaison Avec Des Composés Similaires

- Ethyl 3-(3,4-dimethoxyphenyl)propionate

- Ethyl 3-(4-methoxyphenyl)propionate

- Ethyl 3-(3,5-dimethoxyphenyl)propionate

These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in the substitution pattern on the aromatic ring.

Activité Biologique

Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is an organic compound notable for its diverse biological activities. With the molecular formula C₁₄H₂₀O₅ and a molecular weight of 268.31 g/mol, this compound has garnered interest in medicinal chemistry due to its potential therapeutic effects.

Target Interactions:

The compound contains a trimethoxyphenyl (TMP) group, which plays a crucial role in its biological activity. This group is known to interact with various biological targets, particularly in inhibiting tubulin polymerization. The TMP group facilitates the binding of the compound to the colchicine binding site (CBS) on the αβ-tubulin heterodimer, thereby influencing microtubule dynamics.

Biochemical Pathways:

this compound has been shown to inhibit key enzymes such as Taq polymerase and telomerase, which are essential for DNA replication and cellular maintenance. Additionally, it affects signaling pathways by inhibiting ERK2 and other extracellular signal-regulated kinases (ERKs), leading to alterations in cell proliferation and differentiation.

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Activity: Preliminary studies suggest that this compound acts as a potent inhibitor of tumor necrosis factor-alpha (TNF-α), which is involved in inflammatory processes and cancer progression. Its ability to modulate inflammatory responses indicates potential applications in treating inflammatory diseases and cancers .

- Antioxidant Properties: The compound has demonstrated antioxidant activities that may contribute to its therapeutic potential by mitigating oxidative stress within cells.

- Inhibition of Cell Growth: Research indicates that this compound can inhibit the growth of various cancer cell lines, including PC-3 (prostate cancer) and HT-29 (colon cancer) cells. The IC50 values for these effects are still under investigation but suggest significant cytotoxicity at certain concentrations .

Table 1: Summary of Biological Activities

Research Implications

The biological activity of this compound opens avenues for further research into its potential therapeutic applications. Its ability to inhibit key enzymes and modulate inflammatory pathways positions it as a candidate for drug development targeting cancer and inflammatory diseases.

Propriétés

IUPAC Name |

ethyl 3-(3,4,5-trimethoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O5/c1-5-19-13(15)7-6-10-8-11(16-2)14(18-4)12(9-10)17-3/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBWQZGGKFGQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220586 | |

| Record name | Ethyl 3-(3,4,5-trimethoxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70311-20-5 | |

| Record name | Ethyl 3,4,5-trimethoxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70311-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(3,4,5-trimethoxyphenyl)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070311205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-(3,4,5-trimethoxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(3,4,5-trimethoxyphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.